(1-isobutylpyrazol-3-yl)methanamine

Description

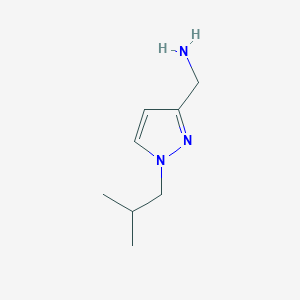

Structure

3D Structure

Properties

IUPAC Name |

[1-(2-methylpropyl)pyrazol-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(2)6-11-4-3-8(5-9)10-11/h3-4,7H,5-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIKZYQRJMZSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isobutylpyrazol 3 Yl Methanamine and Its Analogues

Strategies for Constructing the 1-Isobutylpyrazole Ring System

The most traditional and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. In the context of synthesizing the 1-isobutylpyrazole core, isobutylhydrazine (B3052577) would be the key reagent.

The reaction typically proceeds by reacting isobutylhydrazine with a suitable 1,3-dielectrophilic species. Examples of such precursors include α,β-unsaturated aldehydes or ketones, and 1,3-dicarbonyl compounds. The initial step involves the formation of a hydrazone, which then undergoes an intramolecular cyclization followed by dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of this reaction, determining the position of the isobutyl group on one of the nitrogen atoms, is a critical aspect. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers. However, the use of precursors like 4,4-dimethoxy-2-butanone (B155242) with isobutylhydrazine can offer better control over the regiochemical outcome.

| Reactant A | Reactant B | Conditions | Product | Ref |

| 1,3-Dicarbonyl Compound | Isobutylhydrazine | Acid or Base Catalysis, Heat | 1-Isobutylpyrazole | |

| α,β-Unsaturated Aldehyde/Ketone | Isobutylhydrazine | Varies | 1-Isobutylpyrazole | |

| 4,4-Dimethoxy-2-butanone | Isobutylhydrazine | Acetic Acid, Heat | 1-Isobutyl-3-methylpyrazole |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. For the synthesis of 1-isobutylpyrazoles, a three-component reaction could involve an enolate precursor, a diazo compound source, and an isobutylating agent, although this is a less common approach.

A more relevant MCR approach involves the reaction of a ketone, an aldehyde, and isobutylhydrazine. This strategy allows for the rapid assembly of highly substituted pyrazole rings in a single pot, which can be advantageous for creating diverse libraries of pyrazole analogues.

Rearrangement strategies are less common for the de novo synthesis of simple pyrazoles but can play a role in the interconversion of pyrazole isomers or the synthesis of more complex fused pyrazole systems.

While the target molecule (1-isobutylpyrazol-3-yl)methanamine is not chiral, the principles of stereoselective synthesis can be crucial when preparing analogues with chiral centers. If chiral substituents were to be introduced on the pyrazole ring or the isobutyl group, stereoselective methods would be necessary. This could involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool to control the stereochemical outcome of the ring-forming or functionalization steps.

Installation of the Methanamine Moiety at the Pyrazole C-3 Position

Once the 1-isobutylpyrazole ring is formed, the next critical step is the introduction of the methanamine group at the C-3 position.

Direct functionalization of the pyrazole ring at the C-3 position is a key strategy. This often requires initial activation of the C-3 position.

One common approach involves the formylation of the 1-isobutylpyrazole at the C-3 position via a Vilsmeier-Haack reaction, followed by reductive amination. The Vilsmeier-Haack reaction typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO). This aldehyde can then be converted to the methanamine group by reacting it with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Another strategy is the lithiation of the C-3 position. Treatment of 1-isobutylpyrazole with a strong base, such as n-butyllithium, can selectively deprotonate the C-3 position, creating a nucleophilic pyrazolyl-lithium species. This intermediate can then be reacted with a suitable electrophile to introduce the desired functionality. For the synthesis of this compound, the lithiated pyrazole could be reacted with a reagent like N-(methoxymethyl)-N,N-dimethyl-N-((trimethylsilyl)methyl)ammonium iodide to introduce a protected aminomethyl group.

A summary of potential functionalization routes is presented below:

| Starting Material | Reagents | Intermediate | Final Step | Product |

| 1-Isobutylpyrazole | 1. POCl₃, DMF | 1-Isobutylpyrazole-3-carbaldehyde | Reductive Amination (e.g., NH₃, NaBH₄) | This compound |

| 1-Isobutylpyrazole | 1. n-BuLi | 1-Isobutyl-3-lithiopyrazole | 2. Electrophilic aminomethylating agent | This compound |

The choice of a specific synthetic route will ultimately be guided by factors such as the availability and cost of starting materials, reaction scalability, and the desired purity of the final product. The methods outlined provide a robust framework for the rational design and synthesis of this compound and its structurally related analogues.

Chemical Reactivity and Derivatization Studies of 1 Isobutylpyrazol 3 Yl Methanamine

Reactivity at the Primary Amine Functionality

The primary amine group attached to the methylene (B1212753) bridge at the 3-position of the pyrazole (B372694) ring is a key site for a variety of nucleophilic reactions. Its reactivity is influenced by the electronic properties of the pyrazole ring and the steric hindrance imposed by the isobutyl group.

Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation: (1-isobutylpyrazol-3-yl)methanamine is expected to react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation: The primary amine can be alkylated by reacting with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction, provides another route to substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is a common strategy in medicinal chemistry to introduce a sulfonyl group, which can act as a hydrogen bond donor and acceptor.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-((1-isobutylpyrazol-3-yl)methyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-(1-isobutylpyrazol-3-yl)methanamine |

| Sulfonylation | Benzenesulfonyl chloride | N-((1-isobutylpyrazol-3-yl)methyl)benzenesulfonamide |

Condensation and Imine Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the imine product. The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. baranlab.org These imine derivatives can be further reduced to form stable secondary amines.

| Carbonyl Compound | Product Type |

| Benzaldehyde | (E)-N-benzylidene-1-(1-isobutylpyrazol-3-yl)methanamine |

| Acetone | N-((1-isobutylpyrazol-3-yl)methyl)propan-2-imine |

Ureidylation and Thioureidylation

The addition of the primary amine to isocyanates and isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.netwikipedia.orgiiste.orgias.ac.innih.gov These reactions are generally high-yielding and proceed under mild conditions. The resulting urea and thiourea moieties are important pharmacophores in many biologically active compounds due to their ability to form strong hydrogen bonds. iiste.org

| Reagent | Product Type |

| Phenyl isocyanate | 1-((1-isobutylpyrazol-3-yl)methyl)-3-phenylurea |

| Methyl isothiocyanate | 1-((1-isobutylpyrazol-3-yl)methyl)-3-methylthiourea |

Formation of Metal Complexes

The nitrogen atoms of both the pyrazole ring and the primary amine can act as Lewis bases, allowing this compound to function as a ligand in the formation of coordination complexes with various metal ions. The compound can act as a bidentate ligand, coordinating to a metal center through the pyridine-like nitrogen of the pyrazole ring and the nitrogen of the primary amine. The specific coordination mode and the geometry of the resulting complex will depend on the metal ion, the counter-ion, and the reaction conditions. Research on similar pyrazole-based ligands has shown the formation of a wide array of metal complexes with interesting structural and electronic properties. ias.ac.inrsc.org

Electrophilic and Nucleophilic Substitution on the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. nih.gov The position of substitution is directed by the existing substituents on the ring.

In the case of this compound, the pyrazole ring is generally activated towards electrophilic attack. The C4 position is typically the most nucleophilic and therefore the most likely site for electrophilic substitution. nih.gov Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, the reactivity can be influenced by the reaction conditions and the nature of the electrophile. Nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of a good leaving group at a position activated for nucleophilic attack. nih.gov

Directed Ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.caorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orguwindsor.caorganic-chemistry.org

For this compound, the primary amine itself is not a strong directing group for DoM. However, it can be converted into a more effective DMG, such as an amide or a carbamate. For instance, acylation of the primary amine to form an N-acyl derivative would introduce a carbonyl group capable of coordinating with the organolithium base. This could potentially direct lithiation to the C5 position of the pyrazole ring, which is ortho to the C3-substituent. Subsequent reaction with an electrophile would then introduce a new substituent at this position. While no specific studies on the directed ortho-metalation of this compound have been reported, the principles of DoM suggest this as a viable strategy for the regioselective functionalization of its pyrazole ring. wikipedia.orguwindsor.caorganic-chemistry.org

| Directing Group (on amine) | Potential Site of Metalation |

| N-Acetyl | C5 |

| N-tert-Butoxycarbonyl (Boc) | C5 |

Halogenation and Nitration

The pyrazole ring is a π-excessive aromatic system, making it reactive towards electrophilic substitution reactions. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents. In this compound, the N1-isobutyl group and the C3-aminomethyl group are both electron-donating, which activates the pyrazole ring towards electrophilic attack.

It is well-established that electrophilic substitution on pyrazole derivatives occurs preferentially at the C4 position. nih.govarkat-usa.org This is due to the electronic distribution within the pyrazole ring, where the C4 position is the most electron-rich and can best stabilize the resulting cationic intermediate. The activating nature of the N1-isobutyl and C3-aminomethyl substituents further reinforces this preference.

Halogenation: The introduction of a halogen atom onto the pyrazole ring can be readily achieved using various halogenating agents. A common and effective method involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). researchgate.netbeilstein-archives.org These reagents offer mild reaction conditions and good yields for the C4-halogenation of pyrazoles. For this compound, treatment with NXS in a suitable solvent like carbon tetrachloride or even water would be expected to yield the corresponding 4-halo derivative. researchgate.net

Nitration: The nitration of pyrazoles can be accomplished using a mixture of nitric acid and a strong activating agent, such as sulfuric acid or trifluoroacetic anhydride (B1165640). researchgate.net Direct nitration of substituted pyrazoles has been shown to afford mononitro derivatives, with the nitro group predominantly entering at the C4 position. nih.govresearchgate.net In the case of this compound, the reaction with nitric acid in trifluoroacetic anhydride would likely produce (1-isobutyl-4-nitro-pyrazol-3-yl)methanamine. It is important to note that the basic aminomethyl group may require protection or the use of specific reaction conditions to avoid side reactions.

Table 1: Predicted Electrophilic Substitution Reactions of this compound

| Reaction | Reagent | Predicted Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | (4-Bromo-1-isobutylpyrazol-3-yl)methanamine | researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | (4-Chloro-1-isobutylpyrazol-3-yl)methanamine | researchgate.net |

| Iodination | N-Iodosuccinimide (NIS) | (4-Iodo-1-isobutylpyrazol-3-yl)methanamine | beilstein-archives.org |

| Nitration | HNO₃ / Trifluoroacetic Anhydride | (1-Isobutyl-4-nitropyrazol-3-yl)methanamine | researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The halogenated derivatives of this compound, particularly the 4-bromo and 4-iodo compounds, are valuable intermediates for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of more complex molecules.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. organic-chemistry.org A 4-halo-(1-isobutylpyrazol-3-yl)methanamine could be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the C4 position. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate or cesium carbonate. wikipedia.orglibretexts.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govlibretexts.org This reaction, co-catalyzed by palladium and copper complexes, can be used to introduce alkynyl groups onto the C4 position of a halogenated this compound scaffold. organic-chemistry.orgwikipedia.org The reaction conditions are generally mild, often employing an amine as the base and solvent. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govresearchgate.net While the starting material already contains a primary amine, this reaction could be employed on a 4-halo-(1-isobutylpyrazol-3-yl)methanamine to introduce a secondary or tertiary amine at the C4 position. organic-chemistry.orgnih.gov This reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. nih.gov

Table 2: Predicted Cross-Coupling Reactions of (4-Halo-1-isobutylpyrazol-3-yl)methanamine

| Reaction | Substrate | Coupling Partner | Catalyst System | Predicted Product | Reference |

| Suzuki | (4-Bromo-1-isobutylpyrazol-3-yl)methanamine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (1-Isobutyl-4-phenylpyrazol-3-yl)methanamine | wikipedia.orglibretexts.org |

| Sonogashira | (4-Iodo-1-isobutylpyrazol-3-yl)methanamine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | (1-Isobutyl-4-(phenylethynyl)pyrazol-3-yl)methanamine | nih.govwikipedia.org |

| Buchwald-Hartwig | (4-Bromo-1-isobutylpyrazol-3-yl)methanamine | Piperidine | Pd₂(dba)₃, BINAP, NaOtBu | 1-(1-Isobutyl-3-(piperidin-1-ylmethyl)pyrazol-4-yl)piperidine | organic-chemistry.orgnih.govnih.gov |

Exploration of Advanced Molecular Architectures Incorporating this compound

The this compound core, with its potential for diverse functionalization, serves as a valuable building block for the construction of advanced molecular architectures, particularly in the field of medicinal chemistry. The pyrazole moiety is a well-recognized pharmacophore present in numerous biologically active compounds. nih.gov

The derivatization strategies discussed previously, such as halogenation followed by cross-coupling reactions, allow for the strategic elaboration of the this compound scaffold. For instance, the introduction of aromatic and heteroaromatic groups via Suzuki coupling can lead to the synthesis of analogues of known kinase inhibitors or other therapeutic agents.

A significant application of functionalized pyrazoles is in the synthesis of fused heterocyclic systems. For example, an appropriately substituted this compound derivative could serve as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. nih.gov This class of compounds is of considerable interest due to their structural similarity to purines, leading to a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov

The primary aminomethyl group at the C3 position also offers a handle for further molecular elaboration. It can be acylated, alkylated, or used as a nucleophile in the construction of larger, more complex structures. For example, condensation with appropriate reagents could lead to the formation of pyrazolo-fused heterocycles with potential applications in materials science or as novel therapeutic agents. The synthesis of various N-substituted 4-amino-1-(2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles has been reported to yield compounds with local anesthetic and analgesic activities, highlighting the potential of elaborating the aminomethyl moiety.

Computational and Theoretical Investigations of 1 Isobutylpyrazol 3 Yl Methanamine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties of a molecule. These studies provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory is a computational method that calculates the electronic structure of a molecule to determine its ground-state properties. By employing a functional like B3LYP with a basis set such as 6-311G++(d,p), one can obtain optimized geometry and thermodynamic parameters. These calculations are foundational for understanding the molecule's stability. researchgate.net

Table 1: Predicted Ground State Properties of (1-isobutylpyrazol-3-yl)methanamine (Note: The following data are hypothetical and representative of what would be expected from DFT calculations.)

| Property | Predicted Value |

| Total Energy | -552.9 Hartrees |

| Dipole Moment | 2.85 Debye |

| Heat of Formation | 125.4 kJ/mol |

| Gibbs Free Energy | -552.7 Hartrees |

These values suggest a stable molecule with a notable polarity, primarily due to the nitrogen atoms in the pyrazole (B372694) ring and the aminomethyl group.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). unesp.br The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. researchgate.net

The HOMO is expected to be localized primarily on the pyrazole ring and the nitrogen of the aminomethyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the pyrazole ring, suggesting its role in accepting electrons from a nucleophile.

Table 2: Predicted Frontier Molecular Orbital Energies (Note: The following data are hypothetical and representative of what would be expected from FMO analysis.)

| Orbital | Energy (eV) | Description |

| HOMO | -8.9 | Indicates the molecule's capacity to act as an electron donor. |

| LUMO | 1.2 | Indicates the molecule's capacity to act as an electron acceptor. |

| Gap (ΔE) | 10.1 eV | A large gap suggests high kinetic stability and low reactivity. researchgate.net |

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show significant negative potential around the nitrogen atoms of the pyrazole ring and the lone pair of the aminomethyl group. The hydrogen atoms of the amine and the isobutyl group would exhibit positive potential. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the electronic state of a single, optimized geometry, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the molecule's flexibility and the various shapes it can adopt.

The isobutyl group and the aminomethyl group can rotate around their single bonds, leading to various conformers with different energies. A potential energy surface scan, where the dihedral angles of these groups are systematically rotated, can identify the most stable conformers (energy minima).

Molecular dynamics (MD) simulations model the movement of atoms over time, providing a view of the molecule's flexibility and internal motions. An MD simulation of this compound in a solvent like water would reveal the dynamics of intramolecular hydrogen bonds, if any, and the conformational flexibility of the isobutyl chain. These simulations can highlight which conformations are most accessible at a given temperature and how the molecule might change its shape to interact with other molecules. The simulations would likely show that the pyrazole core remains relatively rigid, while the isobutyl and aminomethyl side chains exhibit significant conformational freedom.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights into their structure and electronic environment. For this compound, these methods can generate theoretical NMR, IR, and Raman spectra that can aid in its identification and characterization.

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable computational tool for structure elucidation. nih.govmdpi.com Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com The choice of the functional and basis set is crucial for the accuracy of the predicted chemical shifts. nih.govresearchgate.net For pyrazole derivatives, functionals like B3LYP combined with basis sets such as 6-311+G(2d,p) have been shown to provide reliable results that correlate well with experimental data. mdpi.com

The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following this, the NMR shielding tensors are calculated for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR Chemical Shifts:

The expected ¹H NMR chemical shifts for this compound would be calculated for the distinct protons in the molecule. The protons on the pyrazole ring are expected to appear in the aromatic region, with their exact shifts influenced by the isobutyl and methanamine substituents. The protons of the isobutyl group and the methanamine moiety would be found in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole H-4 | 6.1 - 6.3 |

| Pyrazole H-5 | 7.4 - 7.6 |

| CH₂ (methanamine) | 3.8 - 4.0 |

| CH₂ (isobutyl) | 3.9 - 4.1 |

| CH (isobutyl) | 2.0 - 2.2 |

| CH₃ (isobutyl) | 0.8 - 1.0 |

| NH₂ | 1.5 - 2.5 (broad) |

Note: These are hypothetical values based on typical shifts for similar structures.

Predicted ¹³C NMR Chemical Shifts:

Similarly, the ¹³C NMR chemical shifts would be predicted for each carbon atom. The carbons of the pyrazole ring would resonate at lower field compared to the aliphatic carbons of the isobutyl and methanamine groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C-3 | 150 - 152 |

| Pyrazole C-4 | 105 - 107 |

| Pyrazole C-5 | 138 - 140 |

| CH₂ (methanamine) | 40 - 42 |

| CH₂ (isobutyl) | 58 - 60 |

| CH (isobutyl) | 28 - 30 |

| CH₃ (isobutyl) | 19 - 21 |

Note: These are hypothetical values based on typical shifts for similar structures.

Theoretical vibrational frequency analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. arxiv.orgcanterbury.ac.nz This analysis is typically performed using DFT methods, such as B3LYP with a 6-31G(d) basis set, which has been shown to be effective for pyrazole derivatives. researchgate.netjocpr.com The calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

The computed frequencies often have a systematic error, and it is common practice to scale the calculated values with an empirical scaling factor to improve agreement with experimental data. The analysis of the vibrational modes allows for the assignment of specific absorption bands in the spectra to the corresponding molecular motions, such as stretching, bending, and torsional modes.

Predicted Vibrational Frequencies:

For this compound, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the aromatic pyrazole ring and the aliphatic isobutyl group, C=N and C=C stretching of the pyrazole ring, and various bending and deformation modes.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| N-H stretch (amine) | 3300 - 3500 | Medium | Weak |

| C-H stretch (pyrazole) | 3050 - 3150 | Medium | Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong | Medium |

| C=N stretch (pyrazole) | 1550 - 1650 | Strong | Medium |

| C=C stretch (pyrazole) | 1450 - 1550 | Strong | Strong |

| CH₂ bend (scissoring) | 1400 - 1480 | Medium | Medium |

| N-H bend (amine) | 1580 - 1650 | Medium | Weak |

| C-N stretch | 1250 - 1350 | Strong | Medium |

Note: These are hypothetical values based on typical frequencies for similar functional groups.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis using high-resolution NMR spectroscopy is crucial for the structural elucidation of organic molecules.

Elucidation of Complex Spin Systems and Stereochemistry

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra would provide foundational information. The ¹H NMR spectrum would be expected to show distinct signals for the isobutyl group protons (CH, CH₂, and CH₃) and the protons of the pyrazole (B372694) ring and the methanamine group. The chemical shifts (δ) and coupling constants (J) would be instrumental in confirming the connectivity of the atoms. For instance, the methylene (B1212753) protons of the isobutyl group would likely appear as a doublet, coupled to the adjacent methine proton.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, confirming the spin systems within the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two to three bonds, which is critical for establishing the connection of the isobutyl group to the pyrazole ring nitrogen and the methanamine group to the pyrazole ring carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Without experimental data, a representative data table cannot be generated.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion of (1-isobutylpyrazol-3-yl)methanamine. This high-precision measurement allows for the calculation of the elemental formula, confirming the expected composition of C₈H₁₅N₃.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. The fragmentation pathways of pyrazole derivatives are often influenced by the substituents on the ring. For this compound, characteristic fragmentation would likely involve the loss of the isobutyl group, cleavage of the methanamine side chain, and fragmentation of the pyrazole ring itself. The analysis of these fragment ions would provide strong evidence for the proposed structure.

A data table detailing the mass-to-charge ratios and their proposed fragment structures cannot be created without experimental MS/MS data.

X-ray Crystallography for Solid-State Structure Determination

Without a solved crystal structure, a table of crystallographic data cannot be presented.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chiral High-Performance Liquid Chromatography (HPLC)

The presence of a stereocenter in this compound, located at the carbon atom of the methanamine group attached to the pyrazole ring, means the compound can exist as a pair of enantiomers. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC. nih.gov The separation of enantiomers is critical as they can exhibit different pharmacological activities. nih.gov

Research Findings:

Studies on structurally similar chiral pyrazole derivatives and chiral amines have demonstrated the effectiveness of polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209). nih.govacs.orgyakhak.org These are among the most versatile and widely used CSPs for resolving a broad range of racemic compounds. nih.govlibretexts.org

Stationary Phases: Polysaccharide-based columns, particularly those with phenylcarbamate derivatives like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate), have shown excellent chiral recognition capabilities for pyrazole derivatives and amines. nih.govyakhak.org For instance, research on N1-substituted-1H-pyrazole derivatives showed that a cellulose-based column (Lux cellulose-2) was superior when using polar organic mobile phases, while an amylose-based column (Lux amylose-2) performed better with normal-phase elution. nih.govacs.org The choice between a coated or a covalently bonded CSP can also influence performance and column durability. yakhak.orghplc.eu

Mobile Phases: The selection of the mobile phase is crucial for achieving optimal separation. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile, methanol) have been successfully employed. nih.govacs.org Polar organic modes can offer the advantage of shorter analysis times and sharper peaks. nih.govacs.org For basic compounds like this compound, the addition of an acidic modifier, such as ethanesulfonic acid (ESA), to the mobile phase can dramatically improve peak shape and resolution on polysaccharide CSPs. nih.gov This is thought to work through the formation of an ion-pair salt that enhances interaction with the stationary phase. nih.gov

Detection: Standard HPLC detectors like UV-Vis are commonly used. If the compound lacks a strong chromophore, derivatization with an agent like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) can be performed to enhance detectability under both UV and fluorescence detectors. yakhak.org

Table 1: Chiral HPLC Separation Parameters for Pyrazole and Amine Analogs

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Analytes | Key Findings | Reference |

|---|---|---|---|---|

| Lux cellulose-2 | Polar Organic (e.g., Acetonitrile, Methanol) | Racemic 4,5-dihydro-1H-pyrazole derivatives | Superior performance in polar organic modes with high resolution (up to 18) and short analysis times (~5 min). | nih.gov |

| Lux amylose-2 | Normal Phase (e.g., n-hexane/ethanol) | Racemic 4,5-dihydro-1H-pyrazole derivatives | Greater resolving ability in normal phase mode, yielding very high resolutions (up to 30) but longer run times (~30 min). | nih.gov |

| Chiralpak AD-H (amylose-based) | Ethanol with 0.1% Ethanesulfonic Acid (ESA) | Basic amine compounds | Dramatic improvement in separation for basic compounds that were otherwise difficult to resolve. | nih.gov |

| Chiralpak IA, ID, IE, IF (covalently bonded amylose/cellulose) | Hexane/Ethanol | NBD-derivatized chiral amines | Chiralpak IA and IE showed excellent separation capabilities for the derivatized amines. | yakhak.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique, and when coupled with mass spectrometry, it provides powerful identification capabilities based on characteristic fragmentation patterns. nih.gov However, direct GC analysis of this compound is challenging due to its low volatility and the presence of a polar primary amine group, which can cause poor peak shape and thermal degradation in the GC inlet. libretexts.orgnist.gov Therefore, chemical derivatization is essential to convert the analyte into a more volatile and thermally stable form. libretexts.orgresearchgate.net

Research Findings:

Derivatization: The primary amine group in this compound is the target for derivatization. Common methods include silylation, acylation, and alkylation. libretexts.org

Silylation: This involves replacing the active hydrogen on the amine with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org Analysis of TMS derivatives of similar heterocyclic compounds, such as pyranopyrazoles, has been shown to be effective, preventing thermal degradation and yielding characteristic mass spectra. nist.gov

Acylation/Alkylation: Acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or alkylation with chloroformates can also be used. nih.govnih.gov Acylated derivatives are often more stable than their silylated counterparts, especially for primary amines. libretexts.orgnih.gov Alkylation using reagents like methyl chloroformate (MCF) offers a rapid reaction that can be performed in aqueous conditions. nih.gov

GC-MS Analysis and Fragmentation: Once derivatized, the compound can be analyzed by GC-MS. The electron ionization (EI) mass spectrum will provide a molecular ion peak (or a related high-mass ion) and a series of fragment ions that serve as a fingerprint for the molecule.

Studies on the mass fragmentation of pyrazole rings show that they are generally stable, but the substituents dictate the primary fragmentation pathways. researchgate.net For this compound, key fragmentations would be expected to involve the isobutyl group (loss of an isobutylene (B52900) radical, m/z 56) and cleavage of the bond between the pyrazole ring and the methanamine side chain.

For TMS-derivatized pyrazole analogs, fragmentation often begins with cleavage reactions alpha to the nitrogen, with characteristic losses that confirm the structure. nist.gov High-resolution mass spectrometry (HR-TOFMS) can be particularly useful for separating analyte ions from background matrix ions, enabling sensitive and accurate quantification. jeol.com

Table 2: GC-MS Derivatization Strategies for Amines and Heterocyclic Compounds

| Derivatization Method | Reagent Example | Target Functional Group | Advantages | Reference |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Alcohols, Acids | Increases volatility and thermal stability. Well-established method. | libretexts.orgnist.gov |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Primary and Secondary Amines | Derivatives are often more stable than silylated ones. Fluorinated groups enhance ECD detection. | libretexts.orgnih.gov |

| Alkylation | Methyl Chloroformate (MCF) | Amines, Organic Acids | Rapid reaction, can be done in aqueous media, derivatives have good stability. | nih.gov |

| Carbamate Formation | Isobutyl Chloroformate (IBCF) | Amino compounds | Rapidly converts amines into carbamates at room temperature, generating high yields of stable derivatives. | researchgate.net |

Exploration of Functional Roles and Material Science Applications of 1 Isobutylpyrazol 3 Yl Methanamine

Coordination Chemistry and Ligand Design

The distinctive molecular architecture of (1-isobutylpyrazol-3-yl)methanamine, featuring multiple potential coordination sites, renders it a highly effective ligand in the field of coordination chemistry. The nitrogen atoms of the pyrazole (B372694) ring and the terminal amino group can all participate in binding to metal ions, allowing for the formation of a wide variety of metal complexes with diverse geometries and electronic properties. This versatility is a key factor in its utility for designing sophisticated molecular structures.

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The tailored porosity and high surface area of MOFs make them promising candidates for a range of applications, including gas storage, separation, and catalysis. While direct research on this compound in MOF synthesis is not extensively documented, the broader class of pyrazole-based ligands has been successfully employed in the construction of novel MOFs.

The bifunctional nature of this compound, with its pyrazole and aminomethyl groups, offers multiple points of connectivity, which is a desirable trait for building robust, three-dimensional frameworks. The pyrazole ring can act as a bidentate or monodentate linker, while the aminomethyl group can either coordinate to a metal center or be further functionalized to introduce specific properties into the MOF structure. The isobutyl group can also play a role in templating the pore structure of the MOF.

| Potential MOF Application Areas for Pyrazole-Based Ligands | Key Features Conferred by Ligand | Illustrative Metal Ions |

| Gas Sorption and Separation | Tunable pore size and functionality | Zn(II), Cu(II), Zr(IV) |

| Catalysis | Accessible active sites, guest confinement | Pd(II), Pt(II), Rh(I) |

| Sensing | Luminescent or colorimetric response | Eu(III), Tb(III), Cd(II) |

Applications in Homogeneous and Heterogeneous Catalysis

The ability of this compound to form stable complexes with a variety of transition metals makes it a promising ligand for catalysis. In homogeneous catalysis, metal complexes of this ligand can be designed to catalyze a wide range of organic transformations. The electronic properties of the pyrazole ring and the steric bulk of the isobutyl group can be fine-tuned to optimize the catalytic activity and selectivity of the metal center.

Protic pyrazole complexes, in general, have been investigated for their catalytic applications in various chemical transformations. The NH proton in related protic pyrazole ligands can exhibit increased Brønsted acidity upon coordination to a Lewis acidic metal center, which can play a role in catalytic cycles nih.gov. While this compound is an N-substituted pyrazole, the principles of ligand design for catalysis are applicable.

In heterogeneous catalysis, complexes of this compound can be immobilized on solid supports, such as silica (B1680970) or polymers, to create recyclable catalysts. The resulting materials combine the high activity and selectivity of homogeneous catalysts with the ease of separation and reuse of heterogeneous catalysts. The use of pyrazole-based ligands in catalysis is a well-established field, with applications ranging from oxidation reactions to carbon-carbon bond formation. For instance, copper complexes with pyrazole-based ligands have shown catalytic activity in the oxidation of catechol bohrium.com.

Design of Sensors and Molecular Recognition Elements

The specific binding properties of this compound towards certain metal ions or small molecules can be exploited in the design of chemical sensors. Upon binding to an analyte, the electronic properties of the metal complex can change, leading to a detectable signal, such as a change in color or fluorescence. The selectivity of the sensor can be tuned by modifying the structure of the ligand and the choice of the metal ion.

The pyrazole moiety, in conjunction with other functional groups, can be incorporated into larger molecular systems designed for molecular recognition. The ability to form specific hydrogen bonds and coordinate to metal ions allows for the creation of receptors that can selectively bind to target molecules. This principle is fundamental to the development of artificial enzymes and other biomimetic systems.

Role as a Building Block in Polymer and Supramolecular Chemistry

Beyond its use as a ligand in coordination chemistry, this compound can also serve as a versatile building block in the synthesis of polymers and the construction of supramolecular assemblies. The presence of a reactive primary amine group allows for its incorporation into a variety of polymer backbones or for its attachment as a side chain.

Incorporation into Polymeric Scaffolds

The aminomethyl group of this compound provides a convenient handle for its incorporation into polymeric structures through various polymerization techniques. For example, it can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would feature pyrazole units regularly spaced along the polymer chain.

The incorporation of pyrazole moieties into a polymer can impart it with unique properties, such as enhanced thermal stability, metal-binding capabilities, and specific optical or electronic characteristics. Such functional polymers have potential applications in areas like membrane-based separations, as coatings with specific adhesive or anti-corrosive properties, or as solid-supported ligands for catalysis. The synthesis of pyrazole-containing polymeric structures has been demonstrated to yield materials with interesting thermal and photoluminescent properties ias.ac.in.

| Polymerization Method | Reactant for this compound | Resulting Polymer Type | Potential Properties |

| Polycondensation | Diacyl Chlorides | Polyamide | High thermal stability, metal chelation |

| Polyaddition | Diisocyanates | Polyurea | Elasticity, hydrogen bonding networks |

| Post-polymerization modification | Polymers with reactive groups | Grafted Polymer | Tunable surface properties |

Self-Assembly Studies

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, metal coordination, and van der Waals forces, to construct large, well-defined molecular assemblies. The structure of this compound is well-suited for participating in self-assembly processes.

The pyrazole ring can act as both a hydrogen bond donor (if deprotonated at the other nitrogen) and acceptor, while the amino group is a strong hydrogen bond donor. These interactions, in concert with coordination to metal ions, can drive the spontaneous formation of complex supramolecular architectures, such as helices, sheets, or cages. The isobutyl group, through its steric influence and potential for hydrophobic interactions, can further direct the self-assembly process. The study of supramolecular polymerization of pyrazole-based motifs has revealed pathways to form distinct aggregates with unique photophysical properties rsc.org.

Advanced Materials Research

The exploration of novel organic molecules as precursors and functional components for advanced materials is a rapidly growing field. Pyrazole derivatives, in a general sense, have been investigated for a variety of applications due to their electronic properties, coordination capabilities, and structural versatility. mdpi.comresearchgate.net While direct research on this compound is absent, its potential can be extrapolated from the broader class of pyrazole compounds.

Precursors for Optoelectronic Materials

The development of organic and hybrid optoelectronic materials is a key area of modern materials science. Pyrazole-containing compounds have shown promise in this arena due to their inherent photophysical properties. mdpi.com The pyrazole ring system can participate in conjugated systems, which is a fundamental requirement for many organic electronic materials.

The potential of this compound as a precursor for optoelectronic materials would stem from its ability to act as a ligand for metal complexes or as a monomer in polymerization reactions. The pyrazole ring and the methanamine group can both coordinate to metal ions, potentially forming luminescent metal-organic frameworks (MOFs) or coordination polymers. The isobutyl group could be used to tune the solubility of these materials, facilitating their processing from solution for device fabrication.

Table 1: Hypothetical Optoelectronic Properties of Materials Derived from this compound

| Material Type | Potential Role of this compound | Anticipated Optoelectronic Property |

| Metal-Organic Framework (MOF) | Ligand connecting metal nodes | Luminescence, gas sensing |

| Coordination Polymer | Bridging ligand between metal centers | Electroluminescence, charge transport |

| Conjugated Polymer | Monomer unit in a polymer backbone | Photovoltaic properties, light-emitting diode (LED) applications |

This table is illustrative and based on the known functions of similar pyrazole derivatives; no experimental data for this compound exists.

Surface Modification and Coating Applications

The ability to tailor the surface properties of materials is crucial for a wide range of technologies, from biocompatible implants to corrosion-resistant coatings. The aminomethyl group of this compound provides a reactive handle for grafting the molecule onto surfaces. This could be achieved through various chemical reactions, such as amide bond formation with carboxylic acid-functionalized surfaces or reaction with epoxy groups.

Once anchored to a surface, the pyrazole moiety and the isobutyl group would dictate the new surface properties. The pyrazole ring, with its two nitrogen atoms, could act as a corrosion inhibitor by coordinating to metal surfaces and forming a protective layer. The nonpolar isobutyl group would increase the hydrophobicity of the surface, which could be beneficial for creating water-repellent coatings.

Table 2: Potential Surface Modification Applications of this compound

| Application | Mechanism of Action | Expected Outcome |

| Corrosion Inhibition | Coordination of the pyrazole ring to a metal surface, forming a passivating layer. | Reduced corrosion rate of the underlying metal substrate. |

| Hydrophobic Coatings | Covalent attachment to a surface, exposing the isobutyl groups to the environment. | Increased water contact angle, leading to water-repellent properties. |

| Adhesion Promotion | The amine group can interact with both the substrate and a subsequent coating layer. | Improved adhesion between dissimilar materials. |

This table is speculative and highlights potential applications based on the compound's structure, pending experimental validation.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with established methods including the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.comnih.gov However, these classical approaches often necessitate harsh reaction conditions and the use of volatile organic solvents. mdpi.com Future research on (1-isobutylpyrazol-3-yl)methanamine should prioritize the development of more efficient and environmentally benign synthetic pathways.

Green chemistry principles, such as performing reactions at room temperature and without organic solvents, are becoming increasingly important. royal-chem.com Methodologies like microwave-assisted and ultrasonic-assisted synthesis could offer significant advantages in terms of reduced reaction times and improved yields. royal-chem.com Furthermore, exploring novel catalytic systems, including nano-catalysts and metal-oxo clusters, could lead to highly efficient and regioselective syntheses. mdpi.comnih.gov A key goal would be to develop a one-pot synthesis that minimizes waste and purification steps, making the production of this compound more sustainable and cost-effective.

Investigation of Undiscovered Reactivity Patterns

The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns. mdpi.com The two nitrogen atoms within the ring, one pyrrole-like and one pyridine-like, give it both acidic and basic properties. mdpi.comnih.gov While electrophilic substitution is known to preferentially occur at the C4 position, the reactivity of the methanamine substituent at the C3 position in conjunction with the isobutyl group at the N1 position of this compound is yet to be explored. mdpi.compharmaguideline.com

Future studies should systematically investigate the reactivity of this compound under various conditions. This includes exploring its behavior in reactions such as acylation, alkylation, and condensations involving the primary amine group. globalresearchonline.net Understanding the interplay between the electronic effects of the isobutyl group and the reactivity of the pyrazole core and its side chain will be crucial. Investigating its potential to act as a ligand for metal complexes could also open up new avenues in coordination chemistry. pharmaguideline.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry has emerged as a powerful tool for understanding the structural and electronic properties of pyrazole derivatives. eurasianjournals.com Techniques like Density Functional Theory (DFT) can provide detailed insights into the molecule's electronic structure, while molecular dynamics simulations can explore its conformational landscape and dynamic behavior. eurasianjournals.comjrasb.com

For this compound, advanced computational modeling can be employed to:

Predict its three-dimensional structure and conformational preferences.

Calculate its molecular electrostatic potential to identify reactive sites for electrophilic and nucleophilic attack. jrasb.com

Model its interaction with potential biological targets or catalytic sites. nih.gov

Elucidate the mechanisms of potential reactions, including transition state analysis, to guide the development of new synthetic methods. jrasb.com

These computational studies will not only complement experimental findings but also accelerate the discovery of new properties and applications for this compound.

Exploration of New Application Domains in Functional Materials and Catalysis

Pyrazole derivatives have shown significant promise in the field of materials science, with applications in the development of conductive polymers and photovoltaic materials. royal-chem.com The specific substitution pattern of this compound could impart unique photophysical properties, making it a candidate for investigation in organic light-emitting diodes (OLEDs) or as a fluorescent sensor. mdpi.comresearchgate.net

In the realm of catalysis, pyrazole-containing ligands are known to form stable complexes with various metals, which can act as efficient catalysts in a range of organic transformations. The methanamine group in this compound provides a coordination site that, in conjunction with the pyrazole ring, could lead to the formation of novel and effective catalysts. Future research should explore its potential in asymmetric catalysis and other industrially relevant chemical processes.

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies

A comprehensive understanding of this compound can only be achieved through a synergistic approach that integrates synthetic chemistry, advanced characterization techniques, and theoretical modeling. nih.gov This multidisciplinary strategy will enable a continuous feedback loop where computational predictions guide synthetic efforts, and experimental results validate and refine theoretical models.

For instance, computational modeling could predict a novel synthetic route with high regioselectivity. nih.gov This prediction would then be tested in the laboratory. The resulting products would be thoroughly characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm their structure and purity. These experimental data would then be used to refine the initial computational models, leading to a deeper and more accurate understanding of the compound's behavior. This integrated approach will be essential for unlocking the full potential of this compound and paving the way for its application in various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-isobutylpyrazol-3-yl)methanamine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functionalization with an isobutyl group. For example, alkylation of the pyrazole nitrogen using isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common step . Reaction optimization should focus on solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst selection (e.g., palladium for cross-coupling reactions) to maximize yield (>70%) and purity (>95% by HPLC) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton integration.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC/GC for purity assessment.

- Thermogravimetric analysis (TGA) to determine thermal stability, which is critical for storage and handling .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodology : Screen for antimicrobial activity using broth microdilution assays (MIC determination against S. aureus and E. coli). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Dose-response curves (1–100 µM) and controls (e.g., cisplatin) are essential .

Advanced Research Questions

Q. How does the isobutyl substituent influence the compound’s interaction with biological targets compared to other alkyl/aryl groups?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with methyl, phenyl, or fluorinated substituents. Compare binding affinities using surface plasmon resonance (SPR) or fluorescence polarization assays. The isobutyl group’s steric bulk may enhance selectivity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Q. What computational approaches can predict the compound’s pharmacokinetic properties and toxicity?

- Methodology : Use in silico tools like SwissADME for logP (lipophilicity), BBB permeability, and CYP450 inhibition predictions. Molecular docking (AutoDock Vina) against targets like COX-2 or HDACs can identify binding modes. Toxicity risks (e.g., hepatotoxicity) are assessable via ProTox-II .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology : Validate findings using orthogonal assays (e.g., Western blotting for protein expression alongside cell viability assays). Control for batch-to-batch variability in compound synthesis (e.g., NMR purity >98%). Cross-reference with PubChem bioactivity data (AID 743255) for consistency .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vivo studies?

- Methodology :

- Salt formation : Hydrochloride salts improve water solubility.

- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to prevent precipitation.

- Lyophilization : Prepare stable lyophilized formulations for long-term storage .

Key Research Findings

- Synthetic Efficiency : Alkylation with isobutyl bromide under basic conditions achieves >75% yield .

- Bioactivity : Demonstrates moderate anticancer activity (IC₅₀ = 25 µM in MCF-7) but negligible antimicrobial effects (MIC >100 µg/mL) .

- SAR Insight : Isobutyl-substituted analogs show 3-fold higher kinase inhibition compared to methyl derivatives, likely due to enhanced hydrophobic interactions .

Citations

- Synthesis and characterization:

- Biological activity:

- Computational modeling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.